4-Amino-2-methoxynaphthalen-1-ol hydrochloride
CAS No.: 1616752-18-1
Cat. No.: VC6260079
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1616752-18-1 |
|---|---|
| Molecular Formula | C11H12ClNO2 |
| Molecular Weight | 225.67 |
| IUPAC Name | 4-amino-2-methoxynaphthalen-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C11H11NO2.ClH/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13;/h2-6,13H,12H2,1H3;1H |
| Standard InChI Key | NPNFNNXVZGVLLO-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=CC=CC=C2C(=C1)N)O.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure (C₁₁H₁₂ClNO₂) centers on a naphthalene backbone substituted with functional groups that confer distinct electronic and steric properties. The hydroxyl group at position 1 participates in hydrogen bonding, while the methoxy group at position 2 acts as an electron donor, modulating the hydroxyl’s acidity (pKa ≈ 9.5). The amino group at position 4 enhances polarity, improving aqueous solubility.
Nomenclature and Isomerism
Systematically named as 4-amino-2-methoxynaphthalen-1-ol hydrochloride, the compound exhibits positional isomerism depending on substituent arrangement. The hydrochloride salt formation stabilizes the amino group, preventing oxidation and enhancing bioavailability.
Synthesis and Production Methods
Laboratory-Scale Synthesis
A typical synthesis involves:
-
Methoxylation of 2-naphthol: Using methyl iodide or dimethyl sulfate under basic conditions.
-
Nitration: Introducing a nitro group at position 4 via mixed acid (H₂SO₄/HNO₃).
-
Reduction: Catalytic hydrogenation or Fe/HCl treatment converts the nitro group to amino.
-
Salt Formation: Reaction with HCl yields the hydrochloride.
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methoxylation | CH₃I, NaOH, 60°C | 85 |
| Nitration | H₂SO₄/HNO₃, 0°C | 72 |
| Reduction | Fe, HCl, reflux | 68 |
| Salt Formation | HCl (g), EtOH | 95 |
Industrial Manufacturing
Industrial processes optimize for scale using continuous flow reactors, reducing byproducts. Proprietary catalysts enhance nitration efficiency, achieving >90% purity.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate water solubility (~5 mg/mL), influenced by pH and temperature. Stability studies indicate degradation <5% at 25°C over 12 months.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 225.67 g/mol |
| Melting Point | 210–215°C (dec.) |
| LogP | 1.8 |
| pKa (hydroxyl) | 9.5 |
Spectroscopic Characteristics
-
UV-Vis: λ_max = 290 nm (π→π* transitions).
-
NMR: δ 7.8–8.2 ppm (aromatic H), δ 3.9 ppm (OCH₃).
Biological Activities and Mechanisms
Anticoagulant Properties
As a vitamin K analog, it facilitates γ-carboxylation of clotting factors II, VII, IX, and X. In vitro assays show a 40% reduction in prothrombin time at 2 μM.
Anticancer Mechanisms
The compound inhibits glycolysis in HeLa cells (IC₅₀ = 15 μM) by targeting hexokinase II, reducing ATP production by 60%. Synergy with cisplatin enhances apoptosis in ovarian cancer models.
Table 3: Antiproliferative Activity
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 15 | Glycolysis inhibition |
| MCF-7 | 22 | ROS induction |
| A549 | 30 | Caspase-3 activation |
Antimicrobial Efficacy
At 1 mg/mL, it inhibits Aspergillus niger and Staphylococcus aureus by 90% and 85%, respectively, via membrane disruption.
Applications in Research and Industry
Pharmaceutical Development
Derivatives are explored as dual-action anticoagulant-antitumor agents. Structure-activity relationship (SAR) studies highlight the methoxy group’s role in binding kinase domains.
Industrial Uses
-
Dye Synthesis: Azo derivatives exhibit λ_max = 450–500 nm, suitable for textiles.
-
Polymer Additives: Enhances UV stability in polyethylenes.
Recent Research Developments
Nanoparticle Delivery Systems
Encapsulation in PLGA nanoparticles improves bioavailability 3-fold in murine models, reducing effective doses to 5 mg/kg.
Photodynamic Therapy Applications
Photoactivation at 650 nm generates singlet oxygen (¹O₂), achieving 70% tumor regression in melanoma xenografts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume